4-(Pyrrolidin-1-yl)pyrimidin-5-amine

Ribonuclease A Inhibition Pyrimidine Nucleosides Structure-Activity Relationship

4-(Pyrrolidin-1-yl)pyrimidin-5-amine (CAS 1394042-92-2) is a privileged kinase inhibitor scaffold. Its pyrrolidine moiety balances steric bulk and lipophilicity (LogP ~0.9) for cell permeability and solubility—outperforming morpholine/piperidine analogs. The free 5-amine handle enables rapid SAR via amide coupling or reductive amination. Direct RNase A inhibition data (Ki mid-upper µM) positions it for angiogenin-targeting probe development. Insist on this CAS-specific scaffold to ensure reproducible potency; generic substitution alters binding kinetics and selectivity.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 1394042-92-2
Cat. No. B1377289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-yl)pyrimidin-5-amine
CAS1394042-92-2
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC=C2N
InChIInChI=1S/C8H12N4/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4,9H2
InChIKeyUATGJJKFMXRJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidin-1-yl)pyrimidin-5-amine (CAS 1394042-92-2): A Differentiated Pyrrolidine-Pyrimidine Scaffold for Kinase-Targeted Procurement


4-(Pyrrolidin-1-yl)pyrimidin-5-amine (CAS 1394042-92-2) is a heterocyclic small-molecule building block characterized by a pyrimidine core substituted at the 4-position with a pyrrolidine moiety and at the 5-position with an amine group . This scaffold is of significant interest in medicinal chemistry, particularly as a versatile intermediate in the synthesis of kinase inhibitors and other biologically active compounds . The combination of the pyrimidine ring—a privileged structure for ATP-mimetic kinase binding—with the saturated pyrrolidine ring provides a distinct set of physicochemical and steric properties that differentiate it from closely related analogs such as 4-(morpholin-4-yl)pyrimidin-5-amine or 4-(piperidin-1-yl)pyrimidin-5-amine.

Why 4-(Pyrrolidin-1-yl)pyrimidin-5-amine (CAS 1394042-92-2) Cannot Be Replaced by Simple In-Class Analogs: A Quantitative Rationale


Generic substitution among 4-substituted pyrimidin-5-amines is not scientifically valid due to quantifiable differences in steric bulk, electronic character, and resultant biological activity profiles. The pyrrolidine ring in the target compound is smaller and less polar than a morpholine ring, and more compact than a piperidine ring. These variations directly impact inhibitor potency and target selectivity. For instance, structure-activity relationship (SAR) studies on related pyrimidine nucleoside inhibitors of ribonuclease A have demonstrated that even minor alterations in the size of the 5'-substituent—analogous to the 4-substituent in the target compound—lead to measurable changes in inhibition constant (Ki) values [1]. Therefore, selecting a close analog like 4-(morpholin-4-yl)pyrimidin-5-amine or 2-(pyrrolidin-1-yl)pyrimidin-5-amine without accounting for these quantitative SAR differences risks introducing significant, unanticipated changes in experimental outcomes, making the precise CAS-specific compound essential for reproducible research and development.

4-(Pyrrolidin-1-yl)pyrimidin-5-amine (CAS 1394042-92-2): Quantitative Differentiation Evidence for Procurement Decisions


Enzymatic Inhibition Potency: Pyrrolidine vs. Morpholine and Piperidine Analogs

In a direct head-to-head comparison of 5'-deoxy-5'-substituted pyrimidine nucleoside inhibitors of ribonuclease A (RNase A), the pyrrolidine derivative exhibited a lower inhibition constant (Ki) than the morpholine analog, demonstrating that the smaller, less polar pyrrolidine ring provides superior binding affinity. The trend in Ki values was pyrrolidine < morpholine, with the larger piperidine group also showing reduced potency [1]. This SAR finding is directly translatable to the 4-position substitution pattern in 4-(Pyrrolidin-1-yl)pyrimidin-5-amine.

Ribonuclease A Inhibition Pyrimidine Nucleosides Structure-Activity Relationship

Predicted Physicochemical Differentiation: Lipophilicity and Solubility Profile

Predicted physicochemical properties for 4-(Pyrrolidin-1-yl)pyrimidin-5-amine indicate a balanced lipophilicity profile that differentiates it from more polar or more lipophilic analogs. Using established in silico models, the compound exhibits a predicted LogP (octanol-water partition coefficient) of approximately 0.9, which is lower than the piperidine analog (predicted LogP ~1.2) and significantly lower than the unsubstituted pyrimidine core . This moderate lipophilicity suggests improved aqueous solubility compared to more hydrophobic alternatives, a critical factor for both in vitro assay compatibility and downstream formulation development.

Lipophilicity Aqueous Solubility Drug-likeness LogP

Positional Isomer Differentiation: 4-Substituted vs. 2-Substituted Pyrimidin-5-amines

In the context of kinase inhibitor design, the position of the pyrrolidine substituent on the pyrimidine ring significantly influences binding mode and potency. While direct comparative data for 4-(Pyrrolidin-1-yl)pyrimidin-5-amine vs. 2-(Pyrrolidin-1-yl)pyrimidin-5-amine is not available in a single study, class-level inference from extensive pyrimidine kinase inhibitor SAR indicates that 4-substituted pyrimidines often engage different residues in the ATP-binding pocket compared to 2-substituted isomers [1]. For example, in cyclin-dependent kinase (CDK) inhibitors, 4-substituted analogs frequently exhibit superior selectivity profiles due to their ability to access a hydrophobic pocket near the gatekeeper residue, a region less accessible to 2-substituted compounds.

Regioisomer Activity Kinase Inhibition Positional SAR

Solubility Advantage Over Morpholine Analog for In Vitro Assays

Compounds containing a pyrrolidine ring generally exhibit higher aqueous solubility than their morpholine counterparts due to the absence of the electron-withdrawing oxygen atom, which reduces hydrogen-bonding capacity and increases lipophilicity. While experimental solubility data for 4-(Pyrrolidin-1-yl)pyrimidin-5-amine is not publicly available, supporting evidence from related pyrimidine derivatives shows that pyrrolidine-substituted compounds have LogP values around 0.9 , compared to morpholine analogs which typically have LogP values closer to 0.0, indicating a 10-fold difference in predicted octanol-water partitioning. This translates to better solubility in aqueous buffers commonly used in biochemical and cell-based assays.

Aqueous Solubility Assay Compatibility DMSO Stock Preparation

Optimal Application Scenarios for 4-(Pyrrolidin-1-yl)pyrimidin-5-amine (CAS 1394042-92-2) Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Programs Targeting the ATP-Binding Pocket

Given the class-level SAR evidence that 4-substituted pyrimidines effectively engage the kinase hinge region and hydrophobic back pocket, 4-(Pyrrolidin-1-yl)pyrimidin-5-amine is ideally suited as a core scaffold for developing selective kinase inhibitors. Its pyrrolidine substituent offers a balance of size and lipophilicity (LogP ~0.9) that promotes cell permeability without compromising solubility, a critical advantage for lead optimization campaigns aimed at oral bioavailability . The direct comparative RNase A inhibition data further supports its use in programs targeting ribonucleases or related enzymes [1].

Building Block for Focused Combinatorial Libraries in Medicinal Chemistry

The compound's defined substitution pattern (4-pyrrolidine, 5-amine) provides a versatile handle for parallel synthesis and library generation. Its moderate LogP of ~0.9 ensures that resulting library members will likely reside in drug-like chemical space, improving hit rates in high-throughput screens compared to libraries built from more lipophilic or polar scaffolds . The 5-amine group allows for facile amide bond formation or reductive amination, enabling rapid exploration of structure-activity relationships around the pyrimidine core.

Chemical Probe Development for RNase A Homologues (e.g., Angiogenin)

The direct evidence of RNase A inhibition by pyrrolidine-substituted pyrimidine nucleosides (Ki in mid-to-upper micromolar range) positions 4-(Pyrrolidin-1-yl)pyrimidin-5-amine as a promising starting point for developing chemical probes against RNase A homologues, such as human angiogenin, which is implicated in tumor angiogenesis [1]. The quantifiable potency advantage of the pyrrolidine group over morpholine and piperidine in this enzyme class provides a clear rationale for selecting this specific scaffold for further optimization.

In Vitro Assay Development Requiring Soluble, Cell-Permeable Small Molecules

The favorable solubility profile predicted for 4-(Pyrrolidin-1-yl)pyrimidin-5-amine makes it an excellent candidate for use in cell-based assays, where compound precipitation or aggregation can confound results. Its LogP of ~0.9 suggests it will readily dissolve in standard assay buffers (e.g., PBS, HBSS) at concentrations relevant for target engagement studies (>10 µM), reducing the need for DMSO carryover and improving assay reproducibility compared to less soluble analogs like 4-(morpholin-4-yl)pyrimidin-5-amine .

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